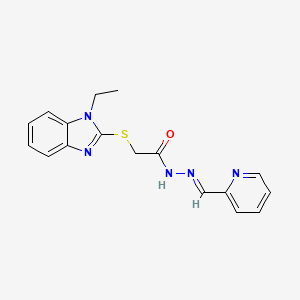![molecular formula C12H12N2O2S B15040572 N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15040572.png)
N'-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a furan ring and a thiophene ring, which are both heterocyclic aromatic compounds, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 5-methylfurfural and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific reaction conditions like elevated temperatures.
Major Products
Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.
Reduction: Formation of N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)hydrazine.
Substitution: Introduction of various substituents such as halogens, nitro groups, or alkyl groups on the aromatic rings.
Scientific Research Applications
N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. For example, it may inhibit the function of specific enzymes involved in cell proliferation, leading to anticancer effects. The compound’s ability to form metal complexes also suggests potential interactions with metal ions in biological systems, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)hydrazine
- 4-methyl-N-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}benzenesulfonamide
Uniqueness
N’-[(Z)-(5-methylfuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to its combination of furan and thiophene rings, which are less common in hydrazone compounds. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-9-4-5-10(16-9)8-13-14-12(15)7-11-3-2-6-17-11/h2-6,8H,7H2,1H3,(H,14,15)/b13-8- |
InChI Key |
DSZPJKJPJDTSLT-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N\NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-benzyl-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide](/img/structure/B15040499.png)
![(2E)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B15040503.png)
![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15040510.png)
![(5Z)-3-benzyl-5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040511.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B15040518.png)
![4-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15040526.png)
![(5Z)-3-benzyl-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040531.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B15040533.png)
![4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine](/img/structure/B15040534.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B15040548.png)
![Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate](/img/structure/B15040550.png)
![5-(diethylamino)-2-[(E)-{[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15040554.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15040568.png)
